Cas no 2141-07-3 (D-threo-Pentitol,1,5-anhydro-2,3-dideoxy-3-(4-hydroxyphenyl)-1-C-(4-hydroxyphenyl)-, (1R)-)

D-threo-Pentitol,1,5-anhydro-2,3-dideoxy-3-(4-hydroxyphenyl)-1-C-(4-hydroxyphenyl)-, (1R)- structure
2141-07-3 structure
Nome del prodotto:D-threo-Pentitol,1,5-anhydro-2,3-dideoxy-3-(4-hydroxyphenyl)-1-C-(4-hydroxyphenyl)-, (1R)-
Numero CAS:2141-07-3
MF:C17H18O4
MW:286.322425365448
CID:288550
PubChem ID:12443127

D-threo-Pentitol,1,5-anhydro-2,3-dideoxy-3-(4-hydroxyphenyl)-1-C-(4-hydroxyphenyl)-, (1R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • D-threo-Pentitol,1,5-anhydro-2,3-dideoxy-3-(4-hydroxyphenyl)-1-C-(4-hydroxyphenyl)-, (1R)-
    • 2H-Pyran-3-ol,tetrahydro-4,6-bis(4-hydroxyphenyl)-, [3S-(3a,4b,6b)]-; 2H-Pyran-3-ol,tetrahydro-4,6-bis(p-hydroxyphenyl)-, (3S,4S,6R)- (8CI); Sequirin A; Sugiresinol
    • (3S)-tetrahydro-4alpha,6alpha-bis(4-hydroxyphenyl)-2H-pyran-3-ol
    • C20133
    • Epitope ID:116877
    • (3S,4S,6R)-4,6-bis(4-hydroxyphenyl)oxan-3-ol
    • 2141-07-3
    • Sugiresinol
    • (1R)-1,5-anhydro-2,3-dideoxy-1,3-bis(4-hydroxyphenyl)-D-threo-pentitol
    • Q27124130
    • (-)-sugiresinol
    • DTXSID80498461
    • Sequirin A
    • CHEBI:53645
    • sequirin-A
    • Inchi: InChI=1S/C17H18O4/c18-13-5-1-11(2-6-13)15-9-17(21-10-16(15)20)12-3-7-14(19)8-4-12/h1-8,15-20H,9-10H2/t15-,16+,17+/m0/s1
    • Chiave InChI: JQRWWSPNQHLXDY-GVDBMIGSSA-N
    • Sorrisi: OC1=CC=C([C@@H]2OC[C@@H](O)[C@H](C3=CC=C(O)C=C3)C2)C=C1

Proprietà calcolate

  • Massa esatta: 286.12050905g/mol
  • Massa monoisotopica: 286.12050905g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 2
  • Complessità: 319
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 69.9Ų

D-threo-Pentitol,1,5-anhydro-2,3-dideoxy-3-(4-hydroxyphenyl)-1-C-(4-hydroxyphenyl)-, (1R)- Letteratura correlata

Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.